3,4-Bis(cyclopropylmethoxy)benzoic acid

Description

BenchChem offers high-quality 3,4-Bis(cyclopropylmethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Bis(cyclopropylmethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

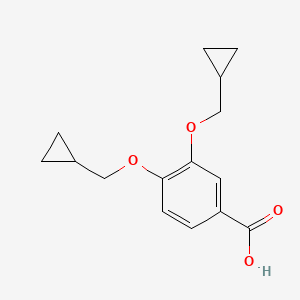

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(cyclopropylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c16-15(17)12-5-6-13(18-8-10-1-2-10)14(7-12)19-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSFZUGHYOLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(=O)O)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Bis(cyclopropylmethoxy)benzoic Acid: Synthesis, Properties, and Pharmaceutical Significance

Introduction

3,4-Bis(cyclopropylmethoxy)benzoic acid, a notable derivative of benzoic acid, holds significant interest within the pharmaceutical landscape. Its structural architecture, featuring a central benzoic acid core flanked by two cyclopropylmethoxy ether linkages, positions it as a valuable intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthetic protocol, and an analysis of its structural characteristics for researchers, scientists, and professionals engaged in drug development. The incorporation of cyclopropylmethoxy moieties is a strategic design element in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates. A prime example of its application is in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE-4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2].

Chemical Structure and Properties

The unique chemical identity of 3,4-Bis(cyclopropylmethoxy)benzoic acid arises from the amalgamation of a rigid aromatic carboxylic acid with flexible yet constrained cyclopropylmethoxy groups.

Core Structure Analysis

The molecule's foundation is protocatechuic acid (3,4-dihydroxybenzoic acid), a naturally occurring phenolic acid known for its antioxidant and anti-inflammatory properties[3][4]. The two hydroxyl groups are etherified with cyclopropylmethyl groups. The cyclopropyl moiety is a three-membered ring that introduces significant ring strain, leading to unique electronic properties and conformational rigidity[5]. This can favorably influence ligand-receptor interactions in a biological context.

Below is a diagram illustrating the chemical structure of 3,4-Bis(cyclopropylmethoxy)benzoic acid.

Caption: Chemical structure of 3,4-Bis(cyclopropylmethoxy)benzoic acid.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 1369851-30-8 | [Pharmaffiliates] |

| Molecular Formula | C15H18O4 | [Pharmaffiliates] |

| Molecular Weight | 262.3 g/mol | [Pharmaffiliates] |

| Appearance | Expected to be a white to off-white solid | Analogy |

| Melting Point | Not reported; likely higher than benzoic acid (122 °C) due to increased molecular weight and complexity | [6] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and alcohols | [6][7] |

| pKa | Estimated to be around 4, similar to other benzoic acid derivatives | [8] |

Synthetic Protocol: Williamson Ether Synthesis

The most logical and industrially scalable approach for the synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base[9]. In this case, the starting material is 3,4-dihydroxybenzoic acid (protocatechuic acid), which is reacted with a cyclopropylmethyl halide.

Reaction Scheme

Caption: Williamson ether synthesis of the target compound.

Step-by-Step Methodology

-

Deprotonation of Phenolic Hydroxyl Groups: 3,4-dihydroxybenzoic acid is treated with a suitable base to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide. The choice of base is critical; stronger bases like sodium hydride (NaH) will also deprotonate the carboxylic acid, while milder bases like potassium carbonate (K2CO3) will selectively deprotonate the more acidic phenolic protons. For this synthesis, K2CO3 is a practical choice.

-

Nucleophilic Attack: The resulting phenoxide ions act as nucleophiles, attacking the electrophilic carbon of the cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in an SN2 reaction.

-

Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove inorganic salts and the solvent. The product is then typically purified by recrystallization or column chromatography.

Detailed Experimental Procedure

-

Materials:

-

3,4-Dihydroxybenzoic acid (1 equivalent)

-

Cyclopropylmethyl bromide (2.2-2.5 equivalents)

-

Potassium carbonate (K2CO3, 3-4 equivalents), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxybenzoic acid and anhydrous DMF.

-

Add anhydrous potassium carbonate to the mixture.

-

Slowly add cyclopropylmethyl bromide to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to a pH of 2-3 with 1M HCl to protonate the carboxylic acid, which will likely cause the product to precipitate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 3,4-Bis(cyclopropylmethoxy)benzoic acid.

-

Spectroscopic Characterization

The structural identity and purity of the synthesized 3,4-Bis(cyclopropylmethoxy)benzoic acid can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropylmethoxy groups, and the carboxylic acid proton.

-

Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will reflect their substitution pattern.

-

Cyclopropylmethoxy Protons:

-

A doublet for the two -O-CH2- protons (δ ~3.8-4.0 ppm).

-

A multiplet for the -CH- proton of the cyclopropyl ring (δ ~1.2-1.4 ppm).

-

Two multiplets for the non-equivalent CH2 protons of the cyclopropyl ring (δ ~0.3-0.7 ppm)[10].

-

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D2O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ ~165-175 ppm) for the carboxylic acid carbon[11].

-

Aromatic Carbons: Six signals in the aromatic region (δ ~110-160 ppm), with the carbons attached to the oxygen atoms appearing at a more downfield shift.

-

Cyclopropylmethoxy Carbons:

-

A signal for the -O-CH2- carbon (δ ~70-75 ppm).

-

A signal for the -CH- carbon of the cyclopropyl ring (δ ~10-15 ppm).

-

A signal for the CH2 carbons of the cyclopropyl ring (δ ~3-8 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ for the carboxylic acid O-H stretching, which is characteristic of the hydrogen-bonded dimer[12][13].

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid[12][14].

-

C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the aryl-ether C-O stretching vibrations.

-

Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M+): An ion corresponding to the molecular weight of 262.3 g/mol would be expected in the mass spectrum[15].

-

Fragmentation Pattern: Characteristic fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 m/z) and cleavage of the ether linkages, leading to fragments corresponding to the cyclopropylmethyl group and the benzoyl cation[15].

Applications in Drug Development

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial and antifungal properties[10][16]. The strategic incorporation of ether linkages, particularly with moieties like cyclopropylmethyl, can significantly enhance the therapeutic potential of the parent molecule.

The primary documented application of 3,4-Bis(cyclopropylmethoxy)benzoic acid is as a key intermediate in the synthesis of Roflumilast[1]. Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD[1][2]. The synthesis of Roflumilast involves the coupling of 3,4-Bis(cyclopropylmethoxy)benzoic acid with 3,5-dichloro-4-aminopyridine.

The presence of the two cyclopropylmethoxy groups in this intermediate is not merely a synthetic handle but is integral to the final drug's structure and likely contributes to its potency and pharmacokinetic profile. This underscores the importance of 3,4-Bis(cyclopropylmethoxy)benzoic acid as a building block for novel therapeutics targeting a range of diseases where modulation of PDE4 or similar pathways is beneficial.

Conclusion

3,4-Bis(cyclopropylmethoxy)benzoic acid is a synthetically valuable compound with direct relevance to the pharmaceutical industry. Its rational design, stemming from the versatile protocatechuic acid core and incorporating the functionally significant cyclopropylmethoxy groups, makes it an important object of study. The synthetic route via Williamson ether synthesis is robust and scalable, and its structural features can be unequivocally confirmed through standard spectroscopic methods. For researchers in drug discovery, a thorough understanding of the properties and synthesis of this and similar intermediates is crucial for the development of next-generation therapeutics.

References

-

Wikipedia. Benzoic acid. [Link]

-

PubChem. 4-Cyclopropylbenzoic acid. [Link]

-

ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

- Google Patents. Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

ResearchGate. Protocatechuic Acid Alkyl Esters: Hydrophobicity As a Determinant Factor for Inhibition of NADPH Oxidase. [Link]

-

Roflumilast Impurity 17. [Link]

- Google Patents.

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

Pharmacological Activities of Protocatechuic Acid. [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

OSTI.gov. Redox active polymer devices and methods of using and manufacturing the same. [Link]

-

MDPI. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains. [Link]

-

MassBank. Benzoic acids and derivatives. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

ResearchGate. SUPPORTING INFORMATION. [Link]

-

LookChem. Cas 1798-82-9, 4-CYCLOPROPYL-BENZOIC ACID. [Link]

-

PubMed. Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine. [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]

- Google Patents. Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.

-

ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. [Link]

- Google Patents.

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

ResearchGate. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

CAS Common Chemistry. Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.1 3,7 ]decanediyl)bis[6-methoxy. [Link]

-

CORE. Title Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

- Google Patents. The synthetic method of roflumilast.

- Google Patents.

-

Morgan State University. US 11990851 B2. [Link]entsonline.com/11990851.html)

Sources

- 1. massbank.eu [massbank.eu]

- 2. medkoo.com [medkoo.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

- 9. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid

Introduction

3,4-Bis(cyclopropylmethoxy)benzoic acid is a valuable organic intermediate, finding application in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a benzoic acid core functionalized with two cyclopropylmethoxy groups, imparts unique properties that are of significant interest to researchers. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights and robust protocols for its preparation. We will delve into the mechanistic rationale behind experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

The synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid primarily revolves around the etherification of a 3,4-dihydroxybenzoic acid scaffold. The core challenge lies in efficiently forming the two ether linkages without significant side reactions. Two principal strategies have proven effective and will be discussed in detail:

-

Pathway A: Protection-Deprotection Strategy via Esterification

-

Pathway B: Direct Etherification of Protocatechuic Acid

This document will provide a comprehensive, self-validating system for each protocol, grounded in authoritative literature.

Core Synthetic Strategies

The selection of a synthetic pathway often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Both pathways presented here are viable and have distinct advantages.

Pathway A: Synthesis via Methyl Ester Protection

This is arguably the most common and well-documented approach. It involves a two-step sequence: first, the Williamson ether synthesis on a protected carboxylic acid (in this case, a methyl ester), followed by the hydrolysis of the ester to yield the target benzoic acid.

Rationale for Carboxylic Acid Protection: The carboxylic acid group of 3,4-dihydroxybenzoic acid is acidic and would interfere with the basic conditions required for the Williamson ether synthesis. The phenolic hydroxyl groups are also acidic, but they are the intended sites of alkylation. By converting the carboxylic acid to a methyl ester, we protect it from reacting with the base (e.g., potassium carbonate) and prevent unwanted side reactions.

The overall workflow for this pathway is illustrated below.

Figure 1: Workflow for Pathway A.

Step 1: Synthesis of Methyl 3,4-bis(cyclopropylmethoxy)benzoate

The first step is a classic Williamson ether synthesis. The phenolic hydroxyl groups of methyl 3,4-dihydroxybenzoate are deprotonated by a weak base, typically potassium carbonate, to form phenoxide ions. These nucleophilic phenoxides then attack the electrophilic carbon of cyclopropylmethyl bromide in an SN2 reaction, displacing the bromide and forming the ether linkages.[1][2]

Experimental Protocol:

-

Reaction Setup: To a stirred solution of methyl 3,4-dihydroxybenzoate (1.0 eq) in acetone (approx. 10-15 mL per gram of starting material), add anhydrous potassium carbonate (2.2-2.5 eq).

-

Reagent Addition: Add cyclopropylmethyl bromide (2.2-2.5 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (or stir at 40-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.[1]

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, methyl 3,4-bis(cyclopropylmethoxy)benzoate, can be purified by flash column chromatography on silica gel.[1]

Step 2: Hydrolysis to 3,4-Bis(cyclopropylmethoxy)benzoic acid

The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester.[3][4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group and subsequent protonation of the resulting carboxylate salt during acidic work-up to yield the final carboxylic acid.[5]

Experimental Protocol:

-

Reaction Setup: Dissolve the purified methyl 3,4-bis(cyclopropylmethoxy)benzoate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 or 2:1 ratio).

-

Reagent Addition: Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux or stir at an elevated temperature (e.g., 55-60°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.[6]

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

-

Isolation: Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with a suitable acid (e.g., 1M HCl).[6] The desired benzoic acid will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford the pure 3,4-Bis(cyclopropylmethoxy)benzoic acid.

Pathway B: Direct Etherification of 3,4-Dihydroxybenzoic Acid

This pathway is more direct, avoiding the protection and deprotection steps. However, it requires careful control of reaction conditions to achieve high yields, as the solubility of the starting dicarboxylic acid can be a challenge. This method is analogous to the preparation of similar bis-alkoxy benzoic acids.[7]

Rationale: In this approach, a suitable base is used to deprotonate both the phenolic hydroxyl groups and the carboxylic acid. The resulting phenoxides are more nucleophilic than the carboxylate and will preferentially react with the alkyl halide. The carboxylate, being a weaker nucleophile, is less likely to compete in the alkylation reaction.

Figure 2: Workflow for Pathway B.

Experimental Protocol:

-

Reaction Setup: Suspend 3,4-dihydroxybenzoic acid (protocatechuic acid) (1.0 eq) and anhydrous potassium carbonate (at least 3.0 eq, to deprotonate all acidic protons) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7]

-

Reagent Addition: Add cyclopropylmethyl bromide (2.2-2.5 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for several hours (e.g., 3-6 hours), monitoring the reaction by TLC.[7]

-

Work-up: After cooling, filter the mixture to remove inorganic salts. The DMF can be removed under high vacuum.

-

Isolation and Purification: The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield the final 3,4-Bis(cyclopropylmethoxy)benzoic acid.

Data Summary and Comparison

| Parameter | Pathway A: Ester Protection | Pathway B: Direct Etherification |

| Starting Material | Methyl 3,4-dihydroxybenzoate | 3,4-Dihydroxybenzoic acid |

| Key Reagents | K₂CO₃, Cyclopropylmethyl bromide, NaOH | K₂CO₃, Cyclopropylmethyl bromide |

| Solvent(s) | Acetone (Etherification), MeOH/H₂O (Hydrolysis) | DMF |

| Number of Steps | 2 | 1 |

| Advantages | Higher yields often reported, easier purification of intermediate, well-documented. | More atom-economical, fewer steps. |

| Challenges | Longer overall process. | Potential for side reactions, solubility issues with starting material. |

Conclusion

Both synthetic pathways offer reliable methods for the preparation of 3,4-Bis(cyclopropylmethoxy)benzoic acid. Pathway A, involving the protection of the carboxylic acid as a methyl ester, is a robust and well-controlled method that generally provides good yields and purity after two steps. Pathway B offers a more direct, one-pot approach that is more atom-economical but may require more careful optimization of reaction conditions to maximize yield and minimize impurities. The choice between these pathways will ultimately be dictated by the specific requirements of the research or development project, including scale, available equipment, and desired purity.

References

-

Hou, J., et al. (2011). Methyl 3,4-bis(cyclopropylmethoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1131. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

-

MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

Hou, J., et al. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131. [Link]

-

Quora. (2021). Can methyl benzoate be hydrolyzed? [Link]

-

YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

-

Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? [Link]

-

Wikipedia. (n.d.). Protocatechuic acid. [Link]

-

MDPI. (2022). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. [Link]

-

NMPPDB. (n.d.). 3,4-Dihydroxybenzoic acid. [Link]

Sources

- 1. Methyl 3,4-bis(cyclopropylmethoxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester | MDPI [mdpi.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of Piclamilast as a PDE4 Inhibitor

Introduction: The Role of PDE4 in Inflammatory Cascades and the Emergence of Piclamilast

Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP).[1] The PDE4 family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are predominantly expressed in immune, inflammatory, and airway smooth muscle cells.[2] By degrading cAMP, PDE4 effectively dampens the cellular processes that are normally suppressed by elevated cAMP levels, such as the production of pro-inflammatory cytokines and the activation of immune cells.[3] This central role in inflammatory cascades has positioned PDE4 as a key therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various dermatological conditions.[3]

Piclamilast (also known as RP 73401) is a potent and selective second-generation PDE4 inhibitor.[1] It was developed as a structural hybrid of the earlier PDE4 inhibitors, rolipram and roflumilast, with the aim of achieving high inhibitory activity.[2] Piclamilast has been investigated for its therapeutic potential in conditions such as asthma and COPD, demonstrating significant anti-inflammatory and bronchodilator properties in preclinical studies.[4][5] This in-depth technical guide will elucidate the core mechanism of action of Piclamilast, from its molecular interaction with the PDE4 active site to its downstream cellular effects. We will also provide detailed experimental protocols for researchers to investigate and characterize the activity of Piclamilast and other PDE4 inhibitors.

Molecular Mechanism of Action: Piclamilast's Interaction with the PDE4 Active Site

The inhibitory effect of Piclamilast stems from its high-affinity binding to the catalytic domain of PDE4 enzymes. This interaction physically obstructs the entry of the natural substrate, cAMP, into the active site, thereby preventing its hydrolysis into AMP.[6] The PDE4 active site is a deep, hydrophobic pocket containing several key features that are crucial for inhibitor binding: a metal pocket (M pocket) containing two essential metal ions (typically zinc and magnesium), two hydrophobic pockets (Q1 and Q2), and a solvent-filled pocket (S pocket).[2]

While a crystal structure of Piclamilast specifically bound to a PDE4 enzyme is not publicly available, molecular docking studies and comparisons with other structurally related inhibitors like roflumilast provide significant insights into its binding mode.[2][6] Piclamilast, being a hybrid of rolipram and roflumilast, is understood to leverage the binding characteristics of both parent molecules.[2]

The core mechanism involves the following key interactions:

-

Occupation of the Hydrophobic Q Pockets: The methoxy and cyclopentyloxy groups of Piclamilast are positioned to occupy the hydrophobic Q1 and Q2 pockets within the PDE4 active site. This interaction is a critical determinant of the high affinity and selectivity of many catechol-ether-containing PDE4 inhibitors.[2]

-

Interaction with the Metal Pocket: The dichloropyridyl group, a structural feature derived from roflumilast, is oriented towards the metal pocket. It is proposed to form a hydrogen bond within this region, further stabilizing the inhibitor-enzyme complex.[2]

-

Binding to High- and Low-Affinity Rolipram Binding Sites: Piclamilast exhibits the distinct characteristic of binding with equal affinity to both the high-affinity rolipram binding site (HARBS) and the low-affinity rolipram binding site (LARBS) on PDE4.[7] This is in contrast to some other PDE4 inhibitors and contributes to its potent, broad inhibition of the enzyme.

The culmination of these interactions results in a highly stable complex between Piclamilast and the PDE4 enzyme, leading to potent inhibition of its catalytic activity.

Downstream Signaling Cascade: The cAMP/PKA/CREB Pathway

The inhibition of PDE4 by Piclamilast leads to a significant increase in the intracellular concentration of cAMP. This elevation in cAMP levels activates a well-defined downstream signaling cascade, primarily mediated by Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors, most notably the cAMP response element-binding protein (CREB).

The signaling pathway proceeds as follows:

-

PDE4 Inhibition and cAMP Accumulation: Piclamilast binds to and inhibits PDE4, preventing the degradation of cAMP. This leads to an accumulation of intracellular cAMP.

-

Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases and activates the catalytic subunits.

-

Phosphorylation of CREB: The active PKA catalytic subunits translocate to the nucleus and phosphorylate CREB at a specific serine residue (Ser133).

-

Modulation of Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional coactivators, such as CREB-binding protein (CBP), to the cAMP response elements (CREs) in the promoter regions of target genes. This leads to the transcriptional regulation of numerous genes, including those involved in inflammation.

A crucial outcome of this pathway is the suppression of pro-inflammatory mediator production. Elevated cAMP levels are known to inhibit the synthesis and release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-2, IL-12), and leukotrienes from various immune cells.[2]

Below is a diagram illustrating the cAMP/PKA/CREB signaling pathway and the point of intervention by Piclamilast.

Caption: Piclamilast inhibits PDE4, leading to increased cAMP, PKA activation, and modulation of gene transcription.

Quantitative Analysis: Potency and Selectivity of Piclamilast

The potency of a PDE4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Piclamilast is characterized by its exceptionally low IC50 values, particularly for the PDE4B and PDE4D subtypes, indicating very high potency.

| PDE4 Inhibitor | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) |

| Piclamilast | ~66.4 µM¹[8] | 41 pM[2] | Data not readily available | 21 pM[2] |

| Roflumilast | ~µM range[4] | 0.84 nM[4] | ~µM range[4] | 0.68 nM[4] |

| Apremilast | Not subtype selective | 74 nM (overall PDE4)[2] | Not subtype selective | Not subtype selective |

| Crisaborole | Not subtype selective | 490 nM (overall PDE4)[7] | Not subtype selective | Not subtype selective |

| ¹ Note: The reported high IC50 for PDE4A was from a study using recombinant PDE4A expressed in yeast cells and may differ from other assay systems. |

It is important to note that while Piclamilast demonstrates remarkable potency for PDE4B and PDE4D, its selectivity across all four subtypes and against other PDE families is a critical aspect of its pharmacological profile. The high potency against PDE4B is particularly relevant for its anti-inflammatory effects, as this subtype is highly expressed in inflammatory cells.[6]

Experimental Protocols for the Characterization of Piclamilast

To enable researchers to further investigate the mechanism of action of Piclamilast and other PDE4 inhibitors, we provide the following detailed, step-by-step methodologies for key experiments.

PDE4 Enzyme Activity Assay (Colorimetric)

This protocol is designed to determine the in vitro inhibitory activity of Piclamilast on PDE4. It is based on the principle that PDE4 hydrolyzes cAMP to 5'-AMP. A subsequent reaction with 5'-nucleotidase cleaves the phosphate group from 5'-AMP, which can then be quantified using a colorimetric reagent.

Materials:

-

Recombinant human PDE4 enzyme (A, B, C, or D subtype)

-

cAMP substrate solution

-

5'-Nucleotidase

-

PDE Assay Buffer

-

Piclamilast (or other test inhibitors) dissolved in DMSO

-

Phosphate standard solution

-

Colorimetric phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the detection reagent (e.g., ~620-650 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the phosphate standard in PDE Assay Buffer to generate a standard curve.

-

Prepare working solutions of recombinant PDE4 enzyme, cAMP, and 5'-nucleotidase in PDE Assay Buffer at the desired concentrations.

-

Prepare serial dilutions of Piclamilast in PDE Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

-

-

Assay Setup:

-

Add the following to each well of a 96-well microplate in the specified order:

-

PDE Assay Buffer

-

Piclamilast dilution or vehicle control (for positive and negative controls)

-

Recombinant PDE4 enzyme (omit for no-enzyme control wells)

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add the cAMP substrate solution to all wells to start the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Second Enzymatic Reaction:

-

Add the 5'-nucleotidase solution to all wells.

-

Incubate at 30°C for 15 minutes.

-

-

Colorimetric Detection:

-

Add the colorimetric phosphate detection reagent to all wells.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader.

-

Subtract the absorbance of the no-enzyme control from all other readings.

-

Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

-

Determine the concentration of phosphate produced in each sample well using the standard curve.

-

Calculate the percent inhibition of PDE4 activity for each concentration of Piclamilast.

-

Plot the percent inhibition against the logarithm of the Piclamilast concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Intracellular cAMP Measurement (Competitive ELISA)

This protocol measures the effect of Piclamilast on intracellular cAMP levels in a cellular context. It utilizes a competitive enzyme-linked immunosorbent assay (ELISA) where free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites.

Materials:

-

Cell line of interest (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant cell line)

-

Cell culture medium and supplements

-

Piclamilast

-

A cell stimulant to induce cAMP production (e.g., Forskolin)

-

Cell lysis buffer (typically containing 0.1 M HCl)

-

cAMP competitive ELISA kit (containing cAMP standards, anti-cAMP antibody, labeled cAMP conjugate, wash buffer, substrate, and stop solution)

-

96-well microplate (coated with a secondary antibody)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.

-

Pre-treat the cells with various concentrations of Piclamilast or vehicle control for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with a cAMP-inducing agent (e.g., Forskolin) for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis:

-

Aspirate the cell culture medium.

-

Add cell lysis buffer to each well to lyse the cells and release intracellular cAMP.

-

Incubate for 10-15 minutes at room temperature.

-

-

ELISA Protocol (following a typical kit's instructions):

-

Prepare a standard curve by serially diluting the cAMP standard provided in the kit.

-

Add the prepared standards and cell lysates to the appropriate wells of the antibody-coated microplate.

-

Add the labeled cAMP conjugate to all wells.

-

Add the anti-cAMP antibody to all wells.

-

Incubate the plate, typically for 2-3 hours at room temperature, to allow for competitive binding.

-

Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate until sufficient color develops.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength.

-

Generate a standard curve by plotting the absorbance against the logarithm of the cAMP standard concentration. Note that in a competitive ELISA, the signal is inversely proportional to the concentration of cAMP.

-

Determine the concentration of cAMP in each cell lysate sample from the standard curve.

-

Normalize the cAMP concentration to the total protein concentration of the cell lysate if desired.

-

Plot the cAMP concentration against the Piclamilast concentration to visualize the dose-dependent effect.

-

Measurement of TNF-α Release from LPS-Stimulated PBMCs

This protocol assesses the functional anti-inflammatory effect of Piclamilast by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs), freshly isolated or cryopreserved

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Piclamilast

-

Lipopolysaccharide (LPS) from E. coli

-

Human TNF-α ELISA kit

-

96-well cell culture plate

-

Centrifuge

-

Microplate reader

Procedure:

-

PBMC Isolation and Plating:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Plate the PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well.

-

-

Cell Treatment:

-

Pre-incubate the cells with various concentrations of Piclamilast or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce TNF-α production. Include an unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

-

-

Collection of Supernatants:

-

Centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5-10 minutes to pellet the cells.

-

Carefully collect the cell culture supernatants from each well without disturbing the cell pellet.

-

-

TNF-α ELISA:

-

Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Adding standards and supernatants to an antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate and developing the color.

-

Stopping the reaction and reading the absorbance.

-

-

-

Data Analysis:

-

Calculate the concentration of TNF-α in each supernatant using the standard curve generated from the ELISA.

-

Determine the percent inhibition of TNF-α release for each concentration of Piclamilast compared to the LPS-stimulated control.

-

Plot the percent inhibition against the logarithm of the Piclamilast concentration to determine the IC50 for TNF-α inhibition.

-

Conclusion and Future Perspectives

Piclamilast stands as a testament to the potential of targeted PDE4 inhibition in the management of inflammatory diseases. Its mechanism of action is elegantly direct: by binding with high affinity to the active site of PDE4, particularly the B and D subtypes, it prevents the degradation of cAMP. This leads to the activation of the PKA/CREB signaling pathway, ultimately resulting in a broad anti-inflammatory response characterized by the suppression of pro-inflammatory mediators.

While Piclamilast itself has faced challenges in clinical development, primarily due to unfavorable oral bioavailability, the insights gained from its study have been invaluable. The high potency and specific binding characteristics of Piclamilast continue to inform the development of next-generation PDE4 inhibitors with improved pharmacokinetic profiles and reduced side effects. The experimental protocols detailed in this guide provide a robust framework for researchers to continue exploring the therapeutic potential of PDE4 inhibition and to characterize novel compounds in this important class of drugs. Future research will likely focus on developing isoform-selective inhibitors and exploring novel delivery methods to maximize therapeutic efficacy while minimizing systemic adverse effects.

References

-

Di Micco, S., Terracciano, S., & Bruno, I. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. [Link]

-

Torphy, T. J., Stadel, J. M., Burman, M., Cieslinski, L. B., McLaughlin, M. M., White, J. R., & Livi, G. P. (1992). Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram. Journal of Pharmacology and Experimental Therapeutics, 263(3), 1195–1205. [Link]

-

Zhang, X., Sun, J., & Wu, X. (2019). Anti-inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. Experimental and Therapeutic Medicine, 17(1), 359–367. [Link]

-

Crocetti, L., Cilibrizzi, A., & Giovannoni, M. P. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 4964. [Link]

-

Wang, J., Ho, M., & Bunick, C. G. (2024). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of clinical and aesthetic dermatology, 17(Suppl 1), S10–S12. [Link]

-

New Drug Approvals. (2014). PICLAMILAST. Pharma-IQ. [Link]

-

Beeh, K. M., Beier, J., & Kornmann, O. (2004). Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. Lung, 182(6), 369–377. [Link]

-

Crocetti, L., Cilibrizzi, A., & Giovannoni, M. P. (2022). An Overview of PDE4 Inhibitors in Clinical Trials. Encyclopedia.pub. [Link]

-

Torphy, T. J., Stadel, J. M., Burman, M., Cieslinski, L. B., McLaughlin, M. M., White, J. R., & Livi, G. P. (1992). Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram. Journal of Pharmacology and Experimental Therapeutics, 263(3), 1195–1205. [Link]

-

Patsnap. (2025). What are the therapeutic candidates targeting PDE4?. Patsnap Synapse. [Link]

-

Sflomos, G., & Osol, G. (2012). The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(11), 1047–1063. [Link]

-

Wikipedia. (2023). Piclamilast. Wikipedia. [Link]

-

Mayr, B., & Montminy, M. (2001). The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells. Nature Cell Biology, 3(10), 917–923. [Link]

-

Gurney, M. E., Nugent, R. A., & Callahan, J. F. (2013). Structural Basis for the Design of Selective Phosphodiesterase 4B Inhibitors. Journal of Medicinal Chemistry, 56(22), 8869–8883. [Link]

-

Mitsuta, K., Matsuse, H., Fukushima, C., Kawano, T., Tomari, S., Obase, Y., ... & Kohno, S. (2003). Production of TNF-alpha by peripheral blood mononuclear cells through activation of nuclear factor kappa B by specific allergen stimulation in patients with atopic asthma. International Archives of Allergy and Immunology, 130(4), 312–320. [Link]

-

Bunick, C. G., & Tychsen, N. (2024). PDE4 Inhibitors. Journal of Drugs in Dermatology, 23(6), 496–497. [Link]

-

Wang, J., Ho, M., & Bunick, C. G. (2024). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of clinical and aesthetic dermatology, 17(Suppl 1), S10–S12. [Link]

-

Li, H., Zuo, J., & Tang, W. (2018). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. ASSAY and Drug Development Technologies, 16(2), 105–112. [Link]

-

National Center for Biotechnology Information. (n.d.). Piclamilast. PubChem. [Link]

-

ResearchGate. (n.d.). How to measure cytokines after PHA stimulation of PBMCs?. ResearchGate. [Link]

-

Saturnino, C., et al. (2021). Treatment with the PAN-PDE4 inhibitor Piclamilast triggers a... ResearchGate. [Link]

-

Zhang, X., Sun, J., & Wu, X. (2019). Anti-inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. Spandidos Publications. [Link]

-

Ciappi, G., et al. (2022). PDE4D: A Multipurpose Pharmacological Target. MDPI. [Link]

-

Wang, J., Ho, M., & Bunick, C. G. (2024). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. JCAD | The Journal of Clinical and Aesthetic Dermatology. [Link]

-

RCSB PDB. (2021). 7CBQ: Crystal structure of PDE4D catalytic domain in complex with Apremilast. RCSB PDB. [Link]

-

ResearchGate. (2025). Design, synthesis and in vitro PDE4 inhibition activity of certain... ResearchGate. [Link]

-

Wang, H., et al. (2007). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 408(2), 193–201. [Link]

-

Rahman, I., & Adcock, I. M. (2006). LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. PLoS ONE, 1(1), e91. [Link]

-

ResearchGate. (n.d.). Does anyone have a detailed protocol for measuring cyclic AMP in mouse islets?. ResearchGate. [Link]

-

Harkova, T., et al. (2019). Intracellular cAMP quantification. Bio-protocol, 9(12), e3272. [Link]

-

ResearchGate. (n.d.). LPS-induced production of TNF-α and IL-10 by PBMC. This figure shows... ResearchGate. [Link]

-

ResearchGate. (n.d.). Expression of PDE IV isoenzymes and effect of the combination of... ResearchGate. [Link]

-

Goldenberg, G. (2017). Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions. Journal of Clinical & Experimental Dermatology Research, 8(5). [Link]

-

BPS Bioscience. (n.d.). PDE4C Assay Kit. BPS Bioscience. [Link]

-

Wang, H., et al. (2019). Identification of a PDE4-specific pocket for design of selective inhibitors. Acta Pharmaceutica Sinica B, 9(4), 747–757. [Link]

Sources

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Docking based screening and molecular dynamics simulations to identify potential selective PDE4B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDE Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

An In-depth Technical Guide to 3,4-Bis(cyclopropylmethoxy)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3,4-Bis(cyclopropylmethoxy)benzoic acid, a molecule of significant interest in medicinal chemistry. While not extensively documented as a primary therapeutic agent, its emergence as a notable impurity in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Roflumilast has brought its unique chemical architecture to the forefront. This guide will detail the rationale behind its structure, a robust and reproducible synthetic pathway, its physicochemical properties, and explore its potential therapeutic applications, primarily focusing on its likely role as a PDE4 inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel scaffolds for inflammatory and neurological disorders.

Introduction and Rationale

The landscape of drug discovery is continuously evolving, with a constant search for novel molecular entities that exhibit improved efficacy, selectivity, and pharmacokinetic profiles. Benzoic acid derivatives have long been a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] The introduction of cyclopropylmethoxy moieties is a strategic design element aimed at enhancing metabolic stability and modulating lipophilicity, key parameters in optimizing drug-like properties.

The subject of this guide, 3,4-Bis(cyclopropylmethoxy)benzoic acid, has been identified as a key intermediate and impurity in the synthesis of Roflumilast, a potent PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[2][3] Its structure, featuring two cyclopropylmethoxy groups on a catechol-derived benzoic acid core, is intriguingly similar to known PDE4 inhibitors, suggesting a shared pharmacophore and, by extension, a similar biological activity.[4][] This guide, therefore, approaches 3,4-Bis(cyclopropylmethoxy)benzoic acid not merely as a synthetic byproduct, but as a compound of interest in its own right, warranting a thorough investigation of its synthesis and potential as a modulator of PDE4.

Synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic Acid

The synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid is a multi-step process that begins with a readily available starting material, 3,4-dihydroxybenzaldehyde. The synthetic route involves a dietherification via the Williamson ether synthesis, followed by an oxidation of the aldehyde to the corresponding carboxylic acid.[3]

Overall Synthetic Scheme

Sources

The Emerging Potential of 3,4-Bis(cyclopropylmethoxy)benzoic Acid Derivatives in Inflammatory Disease Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,4-disubstituted benzoic acids represent a cornerstone in the development of targeted therapies for inflammatory disorders. Within this class, compounds featuring cyclopropylmethoxy moieties have garnered significant interest, largely due to their association with potent phosphodiesterase-4 (PDE4) inhibition. This technical guide provides a comprehensive overview of the synthesis, proposed biological activity, and mechanism of action of 3,4-Bis(cyclopropylmethoxy)benzoic acid and its derivatives. While direct extensive biological data on this specific substitution pattern is emerging, this document synthesizes information from closely related, well-characterized analogs to provide a robust framework for future research and development. We will delve into the structure-activity relationships that govern the interaction of these molecules with PDE4, detail established synthetic routes, and provide protocols for their biological evaluation.

Introduction: The Significance of the 3,4-Dialkoxybenzoic Acid Scaffold

The 3,4-dialkoxybenzoic acid scaffold is a key pharmacophore in a class of potent and selective phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[1] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a downstream suppression of pro-inflammatory mediators. This mechanism is the basis for the therapeutic effects of drugs like roflumilast, which is used in the treatment of chronic obstructive pulmonary disease (COPD). Roflumilast itself is a derivative of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[2]

The subject of this guide, 3,4-Bis(cyclopropylmethoxy)benzoic acid and its derivatives, represents a structural variation within this pharmacophore. A notable example, 3,4-bis(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide, has been identified as an impurity in the synthesis of crude roflumilast, highlighting its close structural relationship to this established PDE4 inhibitor.[1] Understanding the synthesis and potential biological activity of these "bis-cyclopropylmethoxy" analogs is therefore of significant interest for the development of new, potentially more potent or selective, PDE4 inhibitors.

Synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic Acid and its Derivatives

The synthesis of the core 3,4-Bis(cyclopropylmethoxy)benzoic acid and its subsequent conversion to amide derivatives can be achieved through a multi-step process. A general synthetic approach is outlined below, based on established methodologies for related compounds.[1]

Synthesis of 3,4-Bis(cyclopropylmethoxy)benzaldehyde

The synthesis typically commences with a commercially available starting material such as 3,4-dihydroxybenzaldehyde. This is followed by a Williamson ether synthesis to introduce the two cyclopropylmethoxy groups.

-

Step 1: Alkylation of 3,4-dihydroxybenzaldehyde. 3,4-dihydroxybenzaldehyde is reacted with (bromomethyl)cyclopropane in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (CH₃CN). The reaction is typically heated to drive it to completion.

Oxidation to 3,4-Bis(cyclopropylmethoxy)benzoic Acid

The benzaldehyde intermediate is then oxidized to the corresponding benzoic acid.

-

Step 2: Oxidation. A mild oxidizing agent such as sodium chlorite (NaClO₂) is used to convert the aldehyde to a carboxylic acid. This reaction is often carried out in a buffered solution to maintain an optimal pH. The purity of the resulting 3,4-Bis(cyclopropylmethoxy)benzoic acid can be very high.[1]

Amide Coupling to Form Bioactive Derivatives

The final step involves the coupling of the benzoic acid with a desired amine, for instance, 4-amino-3,5-dichloropyridine, to yield the final benzamide derivative.

-

Step 3: Acylation. The benzoic acid is first activated, for example, by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the amine in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl) benzamide [1]

-

Alkylation: To a solution of 3,4-dihydroxybenzaldehyde in acetonitrile, add an excess of potassium carbonate and (bromomethyl)cyclopropane. Reflux the mixture for several hours until TLC analysis indicates the complete consumption of the starting material. Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the resulting 3,4-bis(cyclopropylmethoxy)benzaldehyde by chromatography.

-

Oxidation: Dissolve the 3,4-bis(cyclopropylmethoxy)benzaldehyde in a suitable solvent system, such as a mixture of t-butanol and water. Add sodium chlorite and a phosphate buffer (e.g., NaH₂PO₄) and stir at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product with an organic solvent, and purify to obtain 3,4-Bis(cyclopropylmethoxy)benzoic acid.

-

Chlorination and Acylation: Suspend the 3,4-Bis(cyclopropylmethoxy)benzoic acid in a dry, inert solvent like toluene. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride. Heat the mixture to reflux. After cooling, evaporate the solvent and excess thionyl chloride. Dissolve the resulting acyl chloride in a dry solvent and add it dropwise to a solution of 4-amino-3,5-dichloropyridine and a base (e.g., triethylamine) in an appropriate solvent. Stir the reaction at room temperature. After completion, work up the reaction by washing with aqueous solutions and purify the final product, 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide, by recrystallization or chromatography.

Synthesis Workflow Diagram:

Caption: Synthetic pathway for 3,4-Bis(cyclopropylmethoxy)benzoic acid derivatives.

Biological Activity and Mechanism of Action

While specific biological data for 3,4-Bis(cyclopropylmethoxy)benzoic acid derivatives are not extensively published, their structural similarity to potent PDE4 inhibitors allows for a well-grounded hypothesis regarding their mechanism of action.

Phosphodiesterase-4 (PDE4) Inhibition

The primary biological target is presumed to be phosphodiesterase-4 (PDE4). PDE4 is a superfamily of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds would increase intracellular cAMP levels.

Anti-Inflammatory Effects

The elevation of cAMP in inflammatory cells, such as macrophages, neutrophils, and T-cells, activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and deactivates key proteins involved in the inflammatory response. This leads to a reduction in the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-12, IL-23), and chemokines. This anti-inflammatory effect is the primary therapeutic benefit of PDE4 inhibitors.

Signaling Pathway Diagram:

Caption: Mechanism of action of PDE4 inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3,4-dialkoxybenzoic acid derivatives is highly dependent on the nature of the substituents at the 3 and 4 positions of the benzene ring, as well as the amide moiety.

| Moiety | Position | Structural Feature | Impact on Activity |

| Benzoic Acid Ring | 3 and 4 | Small, lipophilic alkoxy groups (e.g., methoxy, difluoromethoxy, cyclopropylmethoxy) | Generally essential for high PDE4 inhibitory potency. The cyclopropylmethoxy group is known to confer favorable properties. |

| Amide Linker | - | -NH-CO- | Provides a key hydrogen bonding interaction within the PDE4 active site. |

| Heterocyclic Moiety | - | Electron-deficient, halogenated ring (e.g., 3,5-dichloropyridin-4-yl) | Crucial for anchoring the molecule in the active site and contributes to selectivity. |

The presence of two cyclopropylmethoxy groups in 3,4-Bis(cyclopropylmethoxy)benzoic acid derivatives suggests a potentially high affinity for the PDE4 active site, although this needs to be confirmed by experimental data. The bulky nature of these groups may influence the compound's selectivity for different PDE4 isoforms.

Protocols for Biological Evaluation

To ascertain the biological activity of novel 3,4-Bis(cyclopropylmethoxy)benzoic acid derivatives, a series of in vitro and cell-based assays are recommended.

In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on PDE4 enzyme activity.

Principle: This assay measures the conversion of cAMP to AMP by a recombinant PDE4 enzyme. The amount of remaining cAMP or generated AMP is quantified.

Protocol:

-

Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂).

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add a fixed amount of recombinant human PDE4 enzyme to each well.

-

Initiate the reaction by adding a known concentration of cAMP (often radiolabeled, e.g., [³H]-cAMP).

-

Incubate the plate at 30°C for a specified time.

-

Stop the reaction (e.g., by boiling or adding a stop reagent).

-

Separate the product (AMP) from the substrate (cAMP) using methods like anion exchange chromatography or scintillation proximity assay.

-

Quantify the amount of product formed and calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Anti-Inflammatory Assay (TNF-α Release)

Objective: To assess the compound's ability to suppress the release of the pro-inflammatory cytokine TNF-α from inflammatory cells.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of TNF-α release from monocytes and macrophages. A PDE4 inhibitor will increase intracellular cAMP and suppress this release.

Protocol:

-

Culture a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line like U937).

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL).

-

Incubate for 4-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The 3,4-Bis(cyclopropylmethoxy)benzoic acid scaffold holds promise as a source of novel PDE4 inhibitors. While its direct biological characterization is in its nascent stages, its close structural relationship to highly successful anti-inflammatory drugs provides a strong rationale for further investigation. Future research should focus on:

-

Systematic Synthesis and SAR Studies: The synthesis and biological evaluation of a library of 3,4-Bis(cyclopropylmethoxy)benzoic acid derivatives with various amide substituents to establish a clear structure-activity relationship.

-

PDE4 Isoform Selectivity Profiling: Determining the inhibitory activity of these compounds against the four PDE4 isoforms (A, B, C, and D) to understand their potential for improved therapeutic profiles and reduced side effects.

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of inflammatory diseases such as asthma and COPD.

By pursuing these research avenues, the full therapeutic potential of 3,4-Bis(cyclopropylmethoxy)benzoic acid derivatives can be elucidated, potentially leading to the development of next-generation anti-inflammatory agents.

References

- Google Patents. (n.d.). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

-

Zhang, H., Lin, Y., Li, Y., Dong, K., Chen, L., & Wang, D. (2014). Synthesis of an impurity in crude roflumilast. Journal of Chemical Research, 38(8), 507–509. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3,4-Bis(cyclopropylmethoxy)benzoic Acid: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of 3,4-Bis(cyclopropylmethoxy)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the expected spectroscopic data, the rationale behind analytical choices, and robust protocols for empirical data acquisition.

Introduction and Molecular Structure

3,4-Bis(cyclopropylmethoxy)benzoic acid is a disubstituted benzoic acid derivative featuring two cyclopropylmethoxy groups at the C3 and C4 positions. The structural complexity and potential for conformational rigidity imparted by the cyclopropyl groups make a thorough spectroscopic analysis essential for unambiguous identification and quality control in synthetic applications. Understanding the precise arrangement of atoms and electronic environment is critical for predicting its chemical behavior and potential biological activity.

Below is a diagram of the molecular structure of 3,4-Bis(cyclopropylmethoxy)benzoic acid.

Caption: Molecular Structure of 3,4-Bis(cyclopropylmethoxy)benzoic acid.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 3,4-Bis(cyclopropylmethoxy)benzoic acid, the ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic, methylene, and cyclopropyl protons. The following table summarizes the expected chemical shifts, multiplicities, and integrations.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet. |

| Aromatic (H-2, H-5, H-6) | 6.9 - 7.8 | Multiplet | 3H | The electron-donating alkoxy groups will shield these protons relative to unsubstituted benzoic acid. The exact splitting pattern will depend on the coupling constants. |

| Methylene (-O-CH₂-) | 3.8 - 4.1 | Doublet | 4H | These protons are adjacent to an oxygen atom and a methine proton, leading to a doublet. |

| Cyclopropyl Methine (-CH-) | 1.2 - 1.5 | Multiplet | 2H | This proton is coupled to the adjacent methylene protons and the cyclopropyl methylene protons. |

| Cyclopropyl Methylene (-CH₂-) | 0.3 - 0.7 | Multiplet | 8H | These protons are highly shielded due to the ring strain and anisotropy of the cyclopropyl group. |

Expertise in Practice: The choice of a deuterated solvent is critical for ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if the carboxylic acid proton signal is of particular interest, a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred as it can reduce the rate of proton exchange, resulting in a sharper signal.[1][2]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon-13 NMR provides a map of the carbon skeleton of a molecule. Due to the molecule's symmetry, some carbon signals may overlap. The predicted ¹³C NMR data is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Carboxylic Acid (-COOH) | 170 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded.[3] |

| Aromatic (C-1) | 120 - 125 | This quaternary carbon is attached to the electron-withdrawing carboxylic acid group. |

| Aromatic (C-3, C-4) | 145 - 155 | These carbons are attached to the electron-donating alkoxy groups, causing a significant downfield shift. |

| Aromatic (C-2, C-5, C-6) | 110 - 125 | These carbons will have shifts influenced by their position relative to the substituents. |

| Methylene (-O-CH₂-) | 70 - 75 | The carbon is directly bonded to an electronegative oxygen atom. |

| Cyclopropyl Methine (-CH-) | 10 - 15 | The methine carbon of the cyclopropyl group. |

| Cyclopropyl Methylene (-CH₂-) | 3 - 8 | The methylene carbons of the cyclopropyl group are highly shielded. |

Trustworthiness through Self-Validation: A comprehensive NMR analysis would include two-dimensional techniques such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, thereby confirming the assignments made from one-dimensional spectra.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₁₅H₁₈O₄

-

Molecular Weight: 262.30 g/mol

-

Predicted [M+H]⁺: 263.1283

-

Predicted [M-H]⁻: 261.1127

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 262 is expected. Key fragmentation pathways would likely involve:

-

Loss of a cyclopropylmethyl radical (•C₄H₇): leading to a fragment at m/z 207.

-

Loss of a cyclopropylmethoxy radical (•OCH₂C₃H₅): resulting in a fragment at m/z 191.

-

Decarboxylation (loss of CO₂): from the parent ion or subsequent fragments.

-

Formation of a stable phenyl cation: at m/z 77, which is a common fragment for benzoic acid derivatives.[5]

Authoritative Grounding: The choice of ionization technique significantly impacts the resulting mass spectrum. Electrospray ionization (ESI) is a "soft" ionization technique that would likely yield a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming the molecular weight with minimal fragmentation.[6] In contrast, electron ionization (EI) would induce more extensive fragmentation, providing valuable structural information.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for 3,4-Bis(cyclopropylmethoxy)benzoic acid.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Data Acquisition Workflow

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Synthesis Considerations

While a detailed synthetic procedure is beyond the scope of this guide, it is pertinent to note that 3,4-Bis(cyclopropylmethoxy)benzoic acid would likely be synthesized from a starting material such as 3,4-dihydroxybenzoic acid. A Williamson ether synthesis using a cyclopropylmethyl halide in the presence of a base would be a plausible route.[8] The purity of the final product from such a synthesis would be critically assessed using the spectroscopic methods detailed herein.

Conclusion

The spectroscopic characterization of 3,4-Bis(cyclopropylmethoxy)benzoic acid relies on a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted data serves as a benchmark for researchers synthesizing or analyzing this compound. The provided experimental protocols offer a robust framework for obtaining high-quality, reproducible data. By integrating these analytical techniques, a comprehensive and unambiguous structural elucidation can be achieved, ensuring the identity and purity of this novel compound for its intended applications.

References

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

-

MassBank. Benzoic acids and derivatives. Retrieved from [Link]

- Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

SpectraBase. 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. Benzoic acid, 3,4-dimethoxy-. Retrieved from [Link]

-

ResearchGate. IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Golm Metabolome Database. Benzoic acid, 3,4-dihydroxy- (3TMS). Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

NIST WebBook. Benzoic acid. Retrieved from [Link]

-

National Institutes of Health. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Retrieved from [Link]

-

Chegg.com. Solved Proton and carbon-13 NMR spectra of benzoic acid are. Retrieved from [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. spectrabase.com [spectrabase.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]